2-(4-ethylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-2-16-11-13-18(14-12-16)25-22(26)24(15-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-14H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKLLAOZCBKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiadiazine dioxide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Structural and Functional Analogues
Substituent Effects on Pharmacokinetics and Bioactivity
Electron-Withdrawing Groups (e.g., Fluorine, Chlorine):
- Fluorine at the benzyl position (as in the target compound) improves metabolic stability by reducing cytochrome P450-mediated oxidation. This contrasts with chlorine in compound , which enhances antibacterial potency but may increase toxicity risks .
- The 2-fluorobenzyl group in the target compound likely enhances blood-brain barrier penetration compared to the 4-chlorobenzyl group in , which is more polar .
- Lipophilic Substituents (e.g., Ethylphenyl vs. Methoxy groups (e.g., in Compound 23 ) improve solubility and hydrogen-bonding capacity, critical for orexin receptor binding.
- Heterocyclic Modifications: Pyridine ring substitution (Compound 23 ) introduces π-π stacking interactions with aromatic residues in the OX1 receptor, contributing to nanomolar affinity. The target compound lacks this feature, suggesting divergent target profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this benzothiadiazine derivative, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis involving cyclocondensation of substituted thioamides with sulfonyl chlorides is a common approach. For example, describes a similar thiadiazole synthesis via refluxing precursors in anhydrous solvents (e.g., dichloromethane) under nitrogen. Yield optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Recrystallization from ethanol or acetonitrile improves purity. Monitoring intermediates with TLC (Rf ~0.3–0.5) ensures stepwise progression .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d6 or CDCl3 to verify substituent positions. For instance, aromatic protons in the 2-fluorobenzyl group appear as doublets (δ 7.1–7.4 ppm) due to coupling with fluorine .
- X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., used Mo-Kα radiation, λ = 0.71073 Å, to determine bond lengths and angles in a related benzothiadiazine structure) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z 410.46 for C22H19FN2O3S) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular targets of this compound in pharmacological studies?
- Methodological Answer :
- In Vitro Binding Assays : Screen against receptor panels (e.g., GPCRs, ion channels) using radioligand displacement. For example, highlights receptor-response models where compounds are tested against heterologously expressed receptors (e.g., 52 mouse receptors in Saito et al.’s study) .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities. Align the compound’s 3D structure (generated via PubChem’s SMILES/InChI data ) with receptor active sites (e.g., PDB ID 3TJ ).
Q. What strategies resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Orthogonal Validation : Combine receptor-specific assays (e.g., cAMP assays for GPCRs) with transcriptomic profiling (RNA-seq) to confirm target engagement. notes divergent results between single-receptor (Haddad et al.) vs. multi-receptor (Saito et al.) models; reconciling these requires cross-validating hits in primary cell cultures .
- Dose-Response Curves : Compare EC50/IC50 values across models to identify assay-specific artifacts (e.g., solubility limits in high-throughput screens).
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in the compound’s pharmacokinetic properties?
- Methodological Answer :
- Meta-Analysis : Aggregate data from published ADME studies (e.g., logP, metabolic stability) and apply multivariate regression to identify variables (e.g., solvent systems, cell lines) causing discrepancies. ’s computational meta-analysis approach (Haddad et al., 2008b) is a template .
- Physicochemical Profiling : Measure logD (octanol/water) and plasma protein binding to clarify bioavailability variations.
Structural and Mechanistic Insights
Q. What advanced techniques characterize the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a sensor chip to quantify binding kinetics (ka/kd).
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution, as demonstrated in ’s crystallographic workflow .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
